molecular formula C17H16N4O4S B6537583 N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021254-56-7

N-[6-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No. B6537583
CAS RN: 1021254-56-7
M. Wt: 372.4 g/mol
InChI Key: KVFSIWLTXUYJMF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxol group, a carbamoyl group, a sulfanyl group, a pyridazin group, and a cyclopropanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzodioxol group, for example, is a cyclic structure containing oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For instance, compounds with similar structures have been involved in reactions such as protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodioxol group could potentially influence its solubility and stability .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to explore its potential anticancer activity, given the activities observed in structurally similar compounds .

properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c22-15(18-11-3-4-12-13(7-11)25-9-24-12)8-26-16-6-5-14(20-21-16)19-17(23)10-1-2-10/h3-7,10H,1-2,8-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFSIWLTXUYJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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